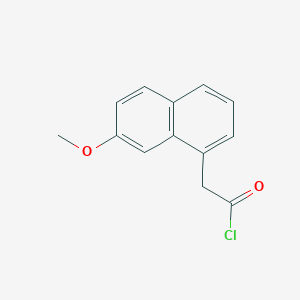

2-(7-Methoxynaphthalen-1-yl)acetyl chloride

Descripción general

Descripción

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is a chemical compound that is related to the family of acyl chlorides, which are derivatives of acetic acid. This compound is particularly interesting due to its potential applications in organic synthesis and analytical chemistry, especially in the derivatization of compounds for chromatographic analysis.

Synthesis Analysis

The synthesis of related compounds, such as (2-naphthoxy)acetyl chloride, involves the reaction of (2-naphthoxy)acetic acid with a chlorinating agent. This process likely parallels the synthesis of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride, where the corresponding methoxynaphthalene acetic acid would react with a chlorinating agent to produce the acyl chloride .

Molecular Structure Analysis

The molecular structure of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride would consist of a naphthalene ring system substituted with a methoxy group at the 7-position and an acetyl chloride moiety at the 1-position. The presence of the methoxy group can influence the electronic properties of the naphthalene ring, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Compounds similar to 2-(7-Methoxynaphthalen-1-yl)acetyl chloride are used as reagents in the acetylation of other molecules. For instance, 2-methoxynaphthalene can be acetylated using acetic anhydride in the presence of a catalyst such as a dealuminated HBEA zeolite, leading to various acetylated products . The acyl chloride variant would likely react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride would be influenced by both the acyl chloride functional group and the methoxynaphthalene moiety. Acyl chlorides are typically reactive and can be sensitive to moisture. The methoxynaphthalene part of the molecule would contribute to its aromaticity and potential fluorescence, which can be exploited in analytical applications, as demonstrated by the use of related compounds in HPLC analysis .

Aplicaciones Científicas De Investigación

Acetylation and Zeolite Catalysis

- Acetylation Processes : The compound has been studied in the context of acetylation reactions, particularly with acetic anhydride. Studies focus on the acetylation of 2-methoxynaphthalene, a related compound, using various catalysts (Fromentin, Coustard, & Guisnet, 2000) (Botella, Corma, & Sastre, 2001) (Fromentin, Coustard, & Michel Guisnet, 2000).

- Zeolite Catalysis : The use of zeolites, such as HBEA and ITQ-7, as catalysts in these reactions is a key area of research. These studies investigate the influence of different zeolites and reaction conditions on product yields and selectivity (Berreghis, Ayrault, Fromentin, & Guisnet, 2000) (Das & Cheng, 2000).

Chemical Synthesis and Characterization

- Electrochemical Carboxylation : Research on the electrocarboxylation of 2-acetyl-6-methoxynaphthalene, a derivative of the compound, has been conducted. This process involves converting it into 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, exploring different solvents and reaction conditions (Datta, Marron, King, & Wagenknecht, 1998).

- Synthesis and Crystallography : Studies also involve the synthesis and crystallographic analysis of derivatives like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene. These investigations are crucial for understanding the structural and chemical properties of such compounds (Singh, 2013).

Biological Studies

- Pharmacological Importance : Certain derivatives, such as N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, have been investigated for their binding and activity at sigma receptors, indicating potential pharmacological applications. These studies explore the structural variations for selective binding and activities, revealing insights into their potential use in tumor research and therapy (Berardi et al., 2005).

- Synthesis of Imidazole Derivatives : Research includes the synthesis of imidazole derivatives like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole. The focus is on their spectral characterization and biological activities, emphasizing the importance of the imidazole ring in pharmaceuticals (Ramanathan, 2017).

Solubility Studies

- Solubility Research : The solubility of compounds like (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents has been studied. These investigations provide essential data for understanding the physical properties and potential applications of related compounds (Yan et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIAVNMNHHQBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)Cl)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283006 | |

| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Methoxynaphthalen-1-yl)acetyl chloride | |

CAS RN |

6836-23-3 | |

| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)

![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)

![2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one](/img/structure/B3042896.png)

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3042897.png)

![2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3042899.png)

![2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B3042900.png)

![N1-[3-(trifluoromethyl)phenyl]-2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3042901.png)

![O1-[(2,5-dichloro-3-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042903.png)

![5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042904.png)

![S-[3-(trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate](/img/structure/B3042906.png)

![2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042908.png)

![2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042909.png)

![2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3042913.png)